Product packaging for 2-[(4-Chlorophenyl)methyl]benzaldehyde(Cat. No.:CAS No. 1321539-25-6)

2-[(4-Chlorophenyl)methyl]benzaldehyde

Cat. No.: B2688077
CAS No.: 1321539-25-6
M. Wt: 230.69
InChI Key: ZVVBWUHNZYTNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(4-Chlorophenyl)methyl]benzaldehyde ( 1321539-25-6) is an organic compound with the molecular formula C14H11ClO and a molecular weight of 230.69 g/mol . This benzaldehyde derivative features a (4-chlorophenyl)methyl substituent, making it a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, represented by the SMILES notation C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)C=O, provides multiple sites for chemical modification . Researchers can utilize the reactive aldehyde group for condensation reactions or reduction to alcohols, while the chlorinated benzyl moiety may be exploited for further functionalization or in the development of compounds for materials science and pharmaceutical screening . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO B2688077 2-[(4-Chlorophenyl)methyl]benzaldehyde CAS No. 1321539-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-14-7-5-11(6-8-14)9-12-3-1-2-4-13(12)10-16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVBWUHNZYTNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321539-25-6
Record name 2-[(4-chlorophenyl)methyl]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reaction Chemistry and Transformational Pathways of 2 4 Chlorophenyl Methyl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. Its reactivity is influenced by the electronic properties of the substituted aromatic system.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. ucalgary.ca

Hydride Reductions: Aldehydes are readily reduced to primary alcohols. This is commonly achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). ucalgary.cadalalinstitute.com In this transformation, a hydride ion (H⁻) acts as the nucleophile. For 2-[(4-chlorophenyl)methyl]benzaldehyde, this reaction yields {2-[(4-chlorophenyl)methyl]phenyl}methanol. The choice of reagent can be important; NaBH₄ is a milder agent that can be used in protic solvents like ethanol, while LiAlH₄ is highly reactive and requires anhydrous conditions. chadsprep.com

Grignard Reactions: The addition of organometallic compounds, such as Grignard reagents (R-MgX), converts aldehydes into secondary alcohols. ucla.edu The carbanion-like R-group from the Grignard reagent attacks the carbonyl carbon. masterorganicchemistry.com For instance, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would produce 1-{2-[(4-chlorophenyl)methyl]phenyl}ethanol. This reaction is a crucial method for forming new carbon-carbon bonds. ucla.edu

Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins, which are compounds containing both a hydroxyl (-OH) and a cyano (-CN) group on the same carbon. jove.com The reaction is typically base-catalyzed to generate the cyanide ion (CN⁻), a potent nucleophile. orgoreview.comunizin.org This reaction is reversible, but for most aldehydes, the equilibrium favors the cyanohydrin product. openstax.org The resulting cyanohydrin from this compound is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol. openstax.org

Table 1: Examples of Nucleophilic Addition Reactions
Reaction TypeReagent(s)Product StructureProduct Name
Hydride Reduction1. NaBH₄ or LiAlH₄ 2. H₃O⁺Ar-CH₂OH{2-[(4-Chlorophenyl)methyl]phenyl}methanol
Grignard Reaction1. CH₃MgBr 2. H₃O⁺Ar-CH(OH)CH₃1-{2-[(4-Chlorophenyl)methyl]phenyl}ethanol
Cyanohydrin FormationHCN, KCN (cat.)Ar-CH(OH)CN2-Hydroxy-2-{2-[(4-chlorophenyl)methyl]phenyl}acetonitrile

Condensation Reactions

Condensation reactions involve an initial nucleophilic addition followed by a dehydration step, typically forming a new carbon-carbon double bond. Since this compound lacks α-hydrogens, it cannot form an enolate itself but can act as the electrophilic partner in several important condensation reactions.

Aldol (B89426) Condensation: In a crossed or Claisen-Schmidt condensation, an enolate (from a different aldehyde or ketone) attacks the carbonyl group of this compound. For example, reaction with acetone (B3395972) in the presence of a base would lead to an initial β-hydroxy ketone, which readily dehydrates to form an α,β-unsaturated ketone.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, malononitrile), catalyzed by a weak base. sigmaaldrich.comwikipedia.org The reaction is a highly effective method for C-C bond formation and typically results in an α,β-unsaturated product after spontaneous dehydration. tandfonline.comnih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes. libretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is prepared from a phosphonium (B103445) salt and a strong base. organic-chemistry.org The reaction proceeds through a cyclic oxaphosphetane intermediate that collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com The stereochemical outcome (E or Z alkene) depends on the nature of the ylide. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. dbpedia.orgwikipedia.org This reaction typically yields the (E)-alkene with high stereoselectivity. nrochemistry.com A key advantage is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification. dbpedia.org

Table 2: Key Condensation Reactions
Reaction NameReactant PartnerGeneral Product Type
Claisen-SchmidtEnolizable ketone/aldehydeα,β-Unsaturated ketone/aldehyde
KnoevenagelActive methylene compoundα,β-Unsaturated dicarbonyl, cyano ester, etc.
WittigPhosphorus ylide (Ph₃P=CR₂)Alkene
Horner-Wadsworth-EmmonsPhosphonate carbanion(E)-Alkene

Oxidation to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. This is a common transformation for aromatic aldehydes. arcjournals.orgorganic-chemistry.org The product of oxidizing this compound is 2-[(4-chlorophenyl)methyl]benzoic acid.

Common reagents for this purpose include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids under basic or acidic conditions.

Chromic acid (H₂CrO₄): Generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent).

Silver(I) oxide (Ag₂O): Used in the Tollens' test, this is a mild oxidant that selectively targets aldehydes.

Hydrogen peroxide (H₂O₂): Can be used for the oxidation of electron-rich aromatic aldehydes, often in a basic aqueous system. researchgate.net

Reductive Amination Pathways

Reductive amination is a versatile method for forming amines from carbonyl compounds. The process involves the reaction of the aldehyde with ammonia (B1221849), a primary amine, or a secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating C-N bonds.

Mild reducing agents are required to selectively reduce the iminium ion without reducing the starting aldehyde. Commonly used reagents include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Borohydride exchange resin (BER)

Reacting this compound with a primary amine (R-NH₂) via reductive amination would yield a secondary amine of the structure Ar-CH₂-NH-R, where Ar represents the 2-[(4-chlorophenyl)methyl]phenyl group.

Transformations Involving the Benzylic Methylene Unit

The diarylmethane structure contains a benzylic methylene (-CH₂-) bridge that is activated by the two adjacent phenyl rings. sci-hub.se The C-H bonds at this position have a lower bond dissociation energy compared to typical aliphatic C-H bonds, making this site susceptible to radical and oxidative reactions. nih.gov

Functionalization of the Benzylic Position

The benzylic methylene group is a key handle for further molecular elaboration.

Benzylic Bromination: Free-radical bromination at the benzylic position can be achieved selectively using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or benzoyl peroxide). chemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate. youtube.com This would convert the -CH₂- bridge into a -CH(Br)- group, creating a benzylic bromide that is a useful substrate for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone), transforming the diarylmethane scaffold into a benzophenone (B1666685) derivative. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can effect this transformation. beilstein-journals.orgmasterorganicchemistry.com The resulting product would be (2-benzoylphenyl)(4-chlorophenyl)methanone. This direct oxidation of C(sp³)–H bonds is a valuable method for introducing functionality. beilstein-journals.org Milder, more selective methods using transition metal catalysts and molecular oxygen or H₂O₂ have also been developed for benzylic oxidations. nih.gov

Table 3: Reactions at the Benzylic Methylene Position
Reaction TypeReagent(s)Functional Group Transformation
Radical BrominationN-Bromosuccinimide (NBS), initiator-CH₂- → -CH(Br)-
OxidationKMnO₄ or H₂CrO₄-CH₂- → -C(=O)-

Radical Reactions at the Methylene Bridge

The methylene bridge in this compound is a site of significant reactivity, particularly in radical reactions. This reactivity stems from the benzylic nature of the C-H bonds. The bond dissociation energy of a benzylic C-H bond is lower than that of a typical alkyl C-H bond because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent aromatic ring. researchgate.netwikipedia.org

While specific studies on radical reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous diarylmethane and benzylic systems. researchgate.netwikipedia.org A primary example of such a transformation is free-radical halogenation.

Benzylic Bromination: A common and selective method for the functionalization of benzylic positions is bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. mdpi.comwikipedia.org This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methylene bridge to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in low concentrations from NBS) to yield the brominated product and a new bromine radical, which continues the chain.

The general mechanism for the benzylic bromination of a diarylmethane is as follows:

Initiation: Homolytic cleavage of the radical initiator or Br-Br bond to form radicals.

Propagation:

A bromine radical abstracts a benzylic hydrogen to form HBr and a resonance-stabilized benzylic radical.

The benzylic radical reacts with Br₂ to form the benzylic bromide and a new bromine radical.

Termination: Combination of any two radical species.

In the context of this compound, this reaction would be expected to yield 2-[bromo(4-chlorophenyl)methyl]benzaldehyde. The aldehyde and chloro-substituents are generally stable under these conditions, though the aldehyde group's potential to undergo radical reactions itself should be considered as a possible side reaction.

Oxidation: The benzylic C-H bonds are also susceptible to oxidation. Strong oxidizing agents can convert the methylene group into a carbonyl group, leading to the formation of a benzophenone derivative. rsc.org However, controlling the oxidation to be selective for the methylene bridge without affecting the aldehyde group can be challenging and would require careful selection of reagents and reaction conditions.

Chemical Reactivity of the Aryl Chloride Substituent

The aryl chloride moiety in this compound offers a handle for further molecular elaboration through reactions that are characteristic of aryl halides. These include nucleophilic aromatic substitution and various transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.netorganic-chemistry.orgslideshare.net

In the case of this compound, the chloro-substituent is on a phenyl ring that is not directly attached to the electron-withdrawing aldehyde group. The electronic effect of the 2-formylbenzyl group on the 4-chlorophenyl ring is not strongly electron-withdrawing. Therefore, the aryl chloride in this compound is generally considered to be unactivated towards traditional SNAr reactions. organic-chemistry.org For substitution to occur, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles or specific catalysts, would likely be required. wikipedia.org No specific investigations detailing successful SNAr reactions on this compound have been prominently reported in the reviewed literature.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key avenue for the derivatization of the aryl chloride in this compound. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, significant advancements in catalyst systems have enabled their efficient use in these transformations. researchgate.netresearchgate.net

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netnih.govlookchem.com This reaction is a versatile method for forming biaryl linkages. For this compound, a Suzuki coupling with an arylboronic acid (Ar-B(OH)₂) would yield a derivative where the chlorine atom is replaced by the 'Ar' group.

Catalyst Systems for Aryl Chlorides: Modern catalyst systems for the Suzuki coupling of aryl chlorides often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands in conjunction with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). wikipedia.org

Potential Products: Reaction with phenylboronic acid, for example, would produce 2-[(1,1'-biphenyl-4-yl)methyl]benzaldehyde.

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. mdpi.comrsc.org This reaction is a direct method for the synthesis of substituted alkynes. The coupling of this compound with a terminal alkyne (R-C≡CH) would result in the formation of 2-{[4-(alkyn-1-yl)phenyl]methyl}benzaldehyde.

Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base. Microwave-assisted protocols have been shown to accelerate the coupling of aryl chlorides. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgrsc.orgbeilstein-journals.org This reaction provides a powerful method for the synthesis of arylamines. Reacting this compound with a primary or secondary amine (R¹R²NH) would yield the corresponding N-aryl amine derivative.

Catalyst and Ligands: Similar to other cross-coupling reactions involving aryl chlorides, the choice of ligand is crucial for achieving high efficiency. Bulky, electron-rich phosphine ligands are commonly employed.

Cross-Coupling Reaction Coupling Partner Catalyst System (Typical) Potential Product Structure
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd catalyst, phosphine ligand, base2-[(4-Arylphenyl)methyl]benzaldehyde
SonogashiraTerminal alkyne (R-C≡CH)Pd catalyst, Cu(I) salt, amine base2-{[4-(Alkyn-1-yl)phenyl]methyl}benzaldehyde
Buchwald-HartwigAmine (R¹R²NH)Pd catalyst, phosphine ligand, base2-{[4-(R¹R²N)phenyl]methyl}benzaldehyde

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly efficient in building molecular complexity from simple precursors. The aldehyde functionality of this compound makes it a suitable substrate for a variety of MCRs.

Design and Mechanism of MCRs

Several classic MCRs utilize an aldehyde as a key electrophilic component. The general design involves the initial reaction of the aldehyde with one of the other components to form a reactive intermediate, which is then trapped by the remaining reactants in a cascade of bond-forming events.

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgrsc.orgresearchgate.netnih.govresearchgate.net The mechanism typically begins with the formation of an imine from the aldehyde and the amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to give the final product.

Passerini Reaction: This is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgresearchgate.netslideshare.netorganic-chemistry.orgbeilstein-journals.org The mechanism is thought to involve the formation of a hydrogen-bonded adduct between the aldehyde and the carboxylic acid, which is then attacked by the isocyanide.

Gewald Reaction: The Gewald reaction is a three-component reaction for the synthesis of 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.netumich.eduorganic-chemistry.org The reaction starts with a Knoevenagel condensation between the aldehyde and the cyanoester.

Hantzsch Pyridine Synthesis: This is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium (B1175870) acetate) to form a dihydropyridine, which can then be oxidized to a pyridine. researchgate.netlookchem.comorganic-chemistry.orgchemtube3d.com

Scope and Limitations in Complex Molecule Synthesis

The incorporation of this compound into these MCRs would introduce the 2-(4-chlorobenzyl)phenyl moiety into the final product structure. This provides a route to complex molecules that contain this specific structural motif, with the aryl chloride and the other functionalities introduced by the MCR partners serving as points for further diversification.

Scope:

Structural Diversity: By varying the other components of the MCR (the amine, carboxylic acid, isocyanide, ketoester, etc.), a large library of structurally diverse compounds can be rapidly synthesized from this compound.

Access to Heterocycles: Many MCRs, such as the Gewald and Hantzsch syntheses, are powerful tools for the construction of heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Limitations:

Steric Hindrance: The bulky 2-(4-chlorobenzyl) group might sterically hinder the initial attack on the aldehyde carbonyl, potentially leading to lower reaction rates or yields compared to less hindered aldehydes like benzaldehyde (B42025) itself.

Side Reactions: The other functional groups in the molecule, although generally stable, could potentially interfere under certain MCR conditions. For instance, strongly basic conditions could lead to side reactions involving the benzylic protons.

Solubility: The relatively large and nonpolar nature of this compound and its derivatives might pose solubility challenges in certain solvent systems used for MCRs.

While the general principles of these MCRs are well-established, specific studies detailing the scope and limitations of using this compound as a substrate are not widely reported. Empirical investigation would be necessary to determine the optimal conditions and the range of compatible reaction partners for each type of MCR.

Derivatization Strategies for Enhancing Chemical Utility of 2 4 Chlorophenyl Methyl Benzaldehyde

Formation of Schiff Bases and Imines

The reaction of 2-[(4-chlorophenyl)methyl]benzaldehyde with primary amines represents a fundamental derivatization strategy, yielding Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis. redalyc.orgyoutube.com The resulting C=N double bond (azomethine group) is a key feature of these derivatives. redalyc.orgresearchgate.net

The synthesis can be carried out using various methodologies, including conventional heating under reflux, microwave-assisted synthesis, and solvent-free conditions, to produce the desired imines in good to excellent yields. researchgate.netscirp.org The stability and properties of the resulting Schiff base can be tuned by varying the substituent on the primary amine. For instance, reaction with aromatic amines often yields stable, crystalline solids, which are useful in characterization and further synthetic applications. nih.gov

Research Findings: The formation of imines from aldehydes is an acid-catalyzed process that does not proceed under basic conditions. youtube.com The reaction mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps leads to a carbinolamine intermediate, which is then dehydrated to form the imine. youtube.com Studies on related aldehydes, such as 2-chlorobenzaldehyde and p-chlorobenzaldehyde, have shown that reactions with various diamines and anilines proceed efficiently. scirp.orgnih.govacs.org For example, a new Schiff base was synthesized from 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine using lemon juice as a natural acid catalyst, resulting in a solid, lime-colored product. nih.govacs.org

Table 1: Synthesis of Schiff Base/Imine Derivatives
Amine ReactantReaction ConditionsProduct Name
AnilineEthanol, Acetic Acid (cat.), RefluxN-{(E)-[2-[(4-chlorophenyl)methyl]phenyl]methylidene}aniline
4-MethylanilineToluene, p-TSA (cat.), Dean-StarkN-{(E)-[2-[(4-chlorophenyl)methyl]phenyl]methylidene}-4-methylaniline
BenzylamineSolvent-free, Pressure ReductionN-{(E)-[2-[(4-chlorophenyl)methyl]phenyl]methylidene}-1-phenylmethanamine

Synthesis of Oxime, Hydrazone, and Semicarbazone Derivatives

Further derivatization of the carbonyl group in this compound can be achieved by reacting it with nitrogen-based nucleophiles like hydroxylamine, hydrazine, and semicarbazide. These reactions yield crystalline products—oximes, hydrazones, and semicarbazones, respectively—which are often used for the identification and characterization of the parent aldehyde.

Oximes: The reaction of this compound with hydroxylamine hydrochloride in the presence of a base (like sodium carbonate) or an acid system (like oxalic acid) yields the corresponding aldoxime. asianpubs.orgorientjchem.org These reactions can often be performed efficiently under mild conditions, including solvent-free grinding at room temperature. asianpubs.org The product, this compound oxime, can exist as E and Z geometric isomers. wikipedia.org

Hydrazones: Hydrazones are formed through the condensation of the aldehyde with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). nih.gov These derivatives, such as this compound phenylhydrazone, are valuable in synthetic chemistry and have been studied for a wide range of biological activities. nih.gov

Semicarbazones: The reaction with semicarbazide hydrochloride affords the corresponding semicarbazone. ijcce.ac.irsathyabama.ac.in This reaction can be performed using various techniques, including efficient solvent-free ball-milling or by using green solvents like ethyl lactate and dimethyl isosorbide. ijcce.ac.irgeneseo.edu Semicarbazones are crystalline solids and serve as useful intermediates for the synthesis of other bioactive molecules. sathyabama.ac.in

Table 2: Synthesis of Oxime, Hydrazone, and Semicarbazone Derivatives
ReactantTypical ConditionsProduct Name
Hydroxylamine HydrochlorideEthanol/Water, NaHCO₃, RTThis compound oxime
PhenylhydrazineMethanol, Acetic Acid (cat.), RefluxThis compound phenylhydrazone
Semicarbazide HydrochlorideEthanol/Water, Sodium Acetate, RT2-{[2-[(4-Chlorophenyl)methyl]phenyl]methylidene}hydrazine-1-carboxamide
2,4-DinitrophenylhydrazineEthanol, H₂SO₄ (cat.), RT1-{[2-[(4-Chlorophenyl)methyl]phenyl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

Acetals and Ketals Formation

Acetal formation is a common strategy for protecting the aldehyde group during multi-step syntheses. masterorganicchemistry.com The reaction involves treating this compound with two equivalents of an alcohol or one equivalent of a diol in the presence of an acid catalyst. libretexts.org The reaction is reversible, and the removal of water, often using a Dean-Stark apparatus, is necessary to drive the equilibrium toward the acetal product. libretexts.org

The mechanism proceeds through a hemiacetal intermediate, which is formed by the nucleophilic addition of one molecule of alcohol to the protonated carbonyl group. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of water, generating a resonance-stabilized carbocation. libretexts.org A second molecule of alcohol then attacks this carbocation, and deprotonation yields the stable acetal. libretexts.org Common catalysts include dry HCl, sulfuric acid, and p-toluenesulfonic acid. nih.gov Cyclic acetals, formed using diols like ethylene glycol, are particularly stable and frequently used as protecting groups. libretexts.org

Table 3: Synthesis of Acetal Derivatives
Alcohol/Diol ReactantCatalystProduct Name
Methanol (excess)HCl (anhydrous)1-[(4-Chlorophenyl)methyl]-2-(dimethoxymethyl)benzene
Ethylene Glycolp-Toluenesulfonic acid2-{2-[(4-Chlorophenyl)methyl]phenyl}-1,3-dioxolane
1,3-PropanediolH₂SO₄2-{2-[(4-Chlorophenyl)methyl]phenyl}-1,3-dioxane

Esterification and Etherification of Potential Hydroxyl Intermediates

The aldehyde functionality of this compound does not directly undergo esterification or etherification. However, it can be readily converted into a primary alcohol, {2-[(4-chlorophenyl)methyl]phenyl}methanol, through reduction. This hydroxyl intermediate then serves as a substrate for subsequent esterification and etherification reactions, further diversifying the molecular scaffold.

Reduction to Hydroxyl Intermediate: The initial step involves the reduction of the aldehyde group to a primary alcohol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Esterification: The resulting alcohol, {2-[(4-chlorophenyl)methyl]phenyl}methanol, can be esterified by reaction with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides. A widely used method is the Steglich esterification, which employs a carbodiimide (like DCC or EDCI) to activate the carboxylic acid and a catalyst, typically 4-dimethylaminopyridine (DMAP). nih.gov This method is known for its mild reaction conditions. nih.gov

Etherification: Ethers can be synthesized from the hydroxyl intermediate via several methods. The Williamson ether synthesis is a classic approach, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, reductive etherification can be employed where aldehydes are converted to ethers in the presence of an alcohol and a suitable catalyst system. osti.gov

Table 4: Two-Step Derivatization via Hydroxyl Intermediate
Reaction TypeReagent for Step 2Final Product ClassExample Product Name
EsterificationAcetic Anhydride, PyridineEster{2-[(4-Chlorophenyl)methyl]phenyl}methyl acetate
EsterificationBenzoic Acid, DCC, DMAPEster{2-[(4-Chlorophenyl)methyl]phenyl}methyl benzoate
Etherification1. NaH; 2. Methyl IodideEther1-[(4-Chlorophenyl)methyl]-2-(methoxymethyl)benzene
Etherification1. NaH; 2. Benzyl BromideEther1-{[2-(Benzyloxy)methyl]phenyl}methyl-4-chlorobenzene

Computational and Theoretical Investigations of 2 4 Chlorophenyl Methyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed understanding of molecular systems. For 2-[(4-Chlorophenyl)methyl]benzaldehyde, these calculations can predict its geometry, energy, and various spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT studies on this compound would typically involve the use of a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic properties. researchgate.netresearchgate.net Such studies can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Furthermore, DFT calculations are employed to determine the vibrational frequencies of the molecule, which can be correlated with experimental infrared and Raman spectra to confirm the structure. researchgate.net The electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting sites of chemical reactivity. xisdxjxsu.asiamdpi.com

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterValue
C-Cl Bond Length (Å)1.75
C=O Bond Length (Å)1.22
Dihedral Angle (Benzaldehyde ring - CH2 - Chlorophenyl ring) (°)110.5

Note: This data is illustrative and based on typical values for similar compounds.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous approach to solving the Schrödinger equation for a given molecule. ijnc.irnih.gov While computationally more demanding than DFT, ab initio methods can offer a higher level of theory and are often used as a benchmark. researchgate.net

For this compound, ab initio calculations could be used to obtain a highly accurate molecular geometry and to calculate electronic energies. These methods are also valuable for studying excited states and transition states of reactions involving the molecule, providing insights into its photochemical behavior and reaction mechanisms. researchgate.net

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is fundamental to understanding chemical bonding and reactivity. youtube.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. malayajournal.orglibretexts.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. mdpi.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively. acadpubl.eu

Table 2: Hypothetical HOMO-LUMO Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Chemical Hardness (η)2.35
Chemical Potential (μ)-4.15
Electrophilicity Index (ω)3.67

Note: This data is illustrative and based on typical values for similar compounds.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. uni-muenchen.deacadpubl.eu It provides a description of the Lewis-like chemical bonding structure and deviations from this idealized picture. nih.gov

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Oπ(C-C) (benzaldehyde)5.2
π(C-C) (chlorophenyl)π(C-C) (benzaldehyde)2.8
LP(3) Clσ*(C-C) (adjacent)0.9

Note: This data is illustrative and based on typical values for similar compounds. LP denotes a lone pair.

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another to explain and predict the outcomes of chemical reactions. wikipedia.orgucsb.edu The theory posits that the most significant contributions to the interaction energy between two reacting species come from the overlap of these frontier orbitals. pku.edu.cn

For this compound, FMO theory can be used to predict its reactivity towards various reagents. For example, in a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of the benzaldehyde (B42025) would be analyzed. The location of the LUMO on the this compound molecule, likely centered on the carbonyl carbon, would indicate the site of nucleophilic attack. ucsb.edu Similarly, in a reaction with an electrophile, the interaction with the HOMO of the benzaldehyde would be paramount. The regions of highest HOMO density would represent the most probable sites for electrophilic attack. ucsb.edu FMO theory is a powerful predictive tool in understanding the regioselectivity and stereoselectivity of chemical reactions. wikipedia.org

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites.

For this compound, the MEP surface reveals distinct regions of positive and negative potential. The analysis identifies the most electron-rich and electron-poor areas, which are crucial for understanding intermolecular interactions and reaction pathways.

Detailed Research Findings:

Theoretical calculations, typically performed using Density Functional Theory (DFT), are employed to generate the MEP surface. In the case of this compound, the following characteristics are predicted:

Negative Potential (Nucleophilic Sites): The most significant region of negative electrostatic potential (typically colored red) is localized around the oxygen atom of the aldehyde group. This high electron density makes it the primary site for electrophilic attack. The chlorine atom on the phenyl ring also exhibits a region of negative potential, though generally less intense than the carbonyl oxygen.

Positive Potential (Electrophilic Sites): A pronounced region of positive electrostatic potential (typically colored blue) is centered on the carbon atom of the aldehyde group. This electron deficiency makes it highly susceptible to nucleophilic attack. researchgate.netkhanacademy.org The hydrogen atom of the aldehyde group also shows a positive potential. Additionally, the hydrogen atoms on the aromatic rings exhibit varying degrees of positive potential.

Neutral Regions: The carbon skeletons of the benzene (B151609) rings and the methylene (B1212753) bridge generally represent areas of near-neutral potential (typically colored green).

These findings allow for the prediction that nucleophiles will preferentially attack the carbonyl carbon, while electrophiles will be attracted to the carbonyl oxygen. khanacademy.orglibretexts.orgmasterorganicchemistry.com The MEP analysis provides a qualitative but powerful prediction of the molecule's chemical behavior.

Interactive Data Table: Predicted Molecular Electrostatic Potential (MEP) Values

The following table presents hypothetical MEP values at specific atomic sites, calculated to illustrate the charge distribution. Values are in atomic units (a.u.).

Atomic SitePredicted MEP Value (a.u.)Implied Reactivity
Carbonyl Oxygen (O)-0.045Strong Nucleophilic Center (Site for Electrophilic Attack)
Carbonyl Carbon (C)+0.038Strong Electrophilic Center (Site for Nucleophilic Attack)
Chlorine (Cl)-0.015Weak Nucleophilic Center
Aldehyde Hydrogen (H)+0.025Electrophilic Center
Aromatic Hydrogens (H)+0.010 to +0.020Weakly Electrophilic

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. The molecule possesses significant conformational freedom, primarily due to the rotation around the single bonds of the methylene bridge connecting the two aromatic rings. cdnsciencepub.comsoton.ac.uk

Conformational Analysis:

Conformational analysis aims to identify the stable, low-energy conformations (conformers) of the molecule. For this compound, the key degrees of freedom are the dihedral angles defined by the planes of the two phenyl rings relative to the central CH₂ group. Studies on analogous diphenylmethane derivatives suggest that the most stable conformations are typically non-planar to minimize steric hindrance between the ortho-hydrogens of the phenyl groups. cdnsciencepub.comsoton.ac.uk A "gable" or "skew" conformation is often the global energy minimum. cdnsciencepub.com

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations provide a powerful method to explore the conformational landscape of a molecule over time in a simulated environment, such as in a solvent. nih.govrsc.org An MD simulation of this compound would reveal:

Dynamic Behavior: How the molecule flexes, bends, and rotates at a given temperature.

Conformational Transitions: The simulation can track the transitions between different stable conformers, providing insight into the energy barriers separating them.

Interactive Data Table: Hypothetical Conformational and MD Simulation Data

This table presents plausible data from a conformational search and a hypothetical 100 ns MD simulation in an aqueous solution.

ParameterValueDescription
Stable Conformer 1 (Gable)
Dihedral Angle 1 (C-C-C-C)55°Angle defining the orientation of the benzaldehyde ring.
Dihedral Angle 2 (C-C-C-C)-58°Angle defining the orientation of the chlorophenyl ring.
Relative Energy0.0 kcal/molGlobal minimum energy conformation.
Stable Conformer 2 (Skew)
Dihedral Angle 1 (C-C-C-C)95°
Dihedral Angle 2 (C-C-C-C)-40°
Relative Energy1.2 kcal/molA higher energy local minimum.
MD Simulation Metrics
Average RMSD2.1 ÅIndicates the molecule remains stable in its folded conformation throughout the simulation.
Peak RMSF (Aldehyde Group)1.5 ÅShows moderate flexibility of the terminal aldehyde group.
Peak RMSF (Phenyl Rings)2.8 ÅHighlights the significant rotational freedom of the aromatic rings.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.orgescholarship.orgresearchgate.net For this compound, a key reaction to investigate is the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. researchgate.netacs.org

Elucidating a Nucleophilic Addition Reaction:

Let's consider the mechanism of the addition of a simple nucleophile, such as the cyanide ion (CN⁻), to the aldehyde group. Computational methods, particularly DFT, can be used to map the entire reaction pathway.

The process involves:

Reactant Optimization: The geometries of the reactants, this compound and the cyanide ion, are optimized to find their lowest energy structures.

Transition State Search: A transition state (TS) search is performed to locate the highest energy point along the reaction coordinate. For this reaction, the TS would involve the partial formation of the new carbon-carbon bond between the cyanide carbon and the carbonyl carbon, and the partial breaking of the carbonyl C=O pi bond.

Product Optimization: The geometry of the resulting tetrahedral intermediate (an alkoxide) is optimized.

Computational analysis can confirm that the reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbonyl carbon. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Interactive Data Table: Hypothetical Energy Profile for Cyanide Addition

The following table provides a hypothetical reaction energy profile calculated at the DFT (B3LYP/6-31G*) level of theory.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + CN⁻0.0
Transition State (TS)Structure with partially formed C-CN bond and partially broken C=O π bond+8.5
ProductTetrahedral cyanohydrin alkoxide intermediate-15.2

Activation Energy (Ea): +8.5 kcal/mol

Reaction Energy (ΔE): -15.2 kcal/mol (Exothermic)

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 4 Chlorophenyl Methyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of 2-[(4-Chlorophenyl)methyl]benzaldehyde, distinct signals corresponding to each unique proton environment are expected. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region, around 9.8-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The methylene (B1212753) bridge protons (-CH₂-) would likely produce a sharp singlet around 4.0-4.5 ppm. The eight aromatic protons on the two phenyl rings would exhibit complex multiplet patterns between 7.0 and 8.0 ppm, influenced by their substitution pattern and through-bond coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing around 190-193 ppm. The aromatic carbons resonate in the 125-145 ppm range, with carbons directly attached to the chlorine atom or the benzyl group showing distinct chemical shifts. The methylene bridge carbon (-CH₂-) is expected to produce a signal in the aliphatic region, approximately at 35-40 ppm.

Expected ¹H and ¹³C NMR Data

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO)~9.9 (s, 1H)~192
Aromatic (C₈H₈)~7.1-7.9 (m, 8H)~127-142
Methylene (-CH₂-)~4.2 (s, 2H)~38

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₁₁ClO) is approximately 230.69 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 230, with a characteristic isotopic peak [M+2]⁺ at m/z 232 of about one-third the intensity, confirming the presence of a single chlorine atom. uni.lu Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.orgdocbrown.info Cleavage of the benzylic C-C bond is also a prominent fragmentation pathway, which would lead to the formation of key fragment ions.

Predicted Mass Spectrometry Fragmentation Data

m/zPredicted Fragment IonFragmentation Pathway
230/232[C₁₄H₁₁ClO]⁺Molecular Ion [M]⁺
229/231[C₁₄H₁₀ClO]⁺Loss of H radical from aldehyde [M-H]⁺
201/203[C₁₃H₁₀Cl]⁺Loss of formyl radical [M-CHO]⁺
125/127[C₇H₆Cl]⁺Chlorotropylium or chlorobenzyl cation
105[C₇H₅O]⁺Benzoyl cation

Infrared (IR) and Raman Spectroscopy Approaches

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ias.ac.in Each functional group absorbs IR radiation or scatters Raman light at a characteristic frequency.

For this compound, the IR spectrum would be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. mdpi.com Other key signals include the aldehyde C-H stretching vibrations, which appear as two distinct bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration gives rise to a strong band in the fingerprint region, typically between 1000 and 1100 cm⁻¹. The CH₂ group would show stretching and bending vibrations around 2925 cm⁻¹ and 1450 cm⁻¹, respectively.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the aromatic ring vibrations and the C-C skeletal framework.

Characteristic Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch (-CH₂-)2850-2960IR, Raman
Aldehyde C-H Stretch2720-2850 (two bands)IR
Aldehyde C=O Stretch1690-1715IR (Strong), Raman (Weak)
Aromatic C=C Stretch1450-1600IR, Raman
C-Cl Stretch1000-1100IR (Strong)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.

To date, a single-crystal X-ray structure for this compound has not been reported in publicly available literature. If suitable crystals could be grown, the analysis would reveal the conformation of the molecule, including the dihedral angles between the two aromatic rings. Such a study would also elucidate the nature of intermolecular forces, such as C-H···O or π-π stacking interactions, that govern the crystal packing. The expected data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ).

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be highly suitable for analyzing this compound. A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. pensoft.net Detection would be achieved using a UV detector, likely set at a wavelength around 254 nm where the aromatic rings exhibit strong absorbance. This method would effectively separate the target compound from starting materials, by-products, or degradation products.

Gas Chromatography (GC): Given the compound's expected thermal stability and volatility, GC is also a viable technique for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-30 or HP-5) would be appropriate. researchgate.net A temperature-programmed oven would ensure the elution of the compound as a sharp peak. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection, with GC-MS providing both separation and mass identification of any impurities.

Role of 2 4 Chlorophenyl Methyl Benzaldehyde As a Versatile Synthetic Building Block

Precursor in Complex Organic Synthesis

The aldehyde functional group is a cornerstone of synthetic organic chemistry, participating in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, benzaldehydes are key reactants in condensation reactions, such as the aldol (B89426) condensation and Knoevenagel condensation, which are fundamental for building molecular complexity. magritek.comchegg.commdpi.comrsc.org They are also crucial in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering an efficient route to diverse chemical scaffolds.

One significant application of β-arylethylamines in conjunction with aldehydes is the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinolines, which are core structures in many natural products and pharmacologically active compounds. wikipedia.orgnrochemistry.comquimicaorganica.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While specific examples using 2-[(4-Chlorophenyl)methyl]benzaldehyde are not readily found, its aldehyde functionality makes it a theoretical candidate for such transformations.

Furthermore, benzaldehydes are precursors to various heterocyclic compounds. For example, they can react with hydrazines or their derivatives to form phthalazinones, a class of fused nitrogen-containing heterocycles with a range of biological activities. lookchem.comresearchgate.netnih.govosf.ioresearchgate.net The synthesis of isoquinolines, another important class of nitrogen-containing heterocycles, can also be achieved from benzaldehyde (B42025) derivatives through various synthetic routes. mdpi.comorganic-chemistry.orggoogle.com

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Potential Product Class General Significance
Pictet-Spengler Reaction Tetrahydroisoquinolines Core of many natural products and pharmaceuticals. wikipedia.org
Condensation Reactions Chalcones, Stilbenes Intermediates in the synthesis of flavonoids and other natural products.
Multicomponent Reactions Diverse Heterocycles Efficient synthesis of complex molecules with potential biological activity.
Phthalazinone Synthesis Phthalazinones Biologically active fused nitrogen heterocycles. osf.io

Ligand and Catalyst Development

The development of novel ligands is crucial for advancing transition metal catalysis. Ligands can be tailored to fine-tune the steric and electronic properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. While there is no specific literature on ligands derived from this compound, the aldehyde group provides a convenient handle for synthesizing Schiff base ligands through condensation with primary amines. These Schiff base ligands can then be used to form metal complexes with a variety of transition metals. The resulting complexes could potentially be explored for their catalytic activity in various organic transformations.

Materials Science Applications (e.g., Polymer Chemistry, Dyes, Sensors)

Benzaldehyde derivatives are utilized in the synthesis of various materials. In polymer chemistry, aromatic aldehydes can be incorporated into polymer backbones to impart specific properties. For instance, they can be used in the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability and mechanical properties. titech.ac.jpcore.ac.ukresearchgate.netvt.edumdpi.com The synthesis typically involves the polycondensation of a diamine with a dianhydride, and while this compound is not a standard monomer, its structure could potentially be modified to create novel monomers for polymerization.

In the realm of dyes and pigments, the chromophoric properties of molecules are often derived from extended conjugated systems. The aromatic rings in this compound could serve as a foundational element in the synthesis of new dye molecules.

Furthermore, the development of fluorescent sensors for the detection of various analytes is an active area of research. Benzaldehyde derivatives can be incorporated into fluorescent probes. nih.govrsc.orgnih.gov The aldehyde group can act as a recognition site or be transformed into a fluorophore. The specific structural features of this compound could potentially be exploited in the design of new sensors.

Development of New Chemical Reagents

The unique combination of functional groups in this compound could also lead to its use in the development of new chemical reagents. The aldehyde can be transformed into a variety of other functional groups, and the chlorophenyl moiety can participate in cross-coupling reactions, offering a range of possibilities for creating novel synthetic tools.

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Chlorophenyl)methyl]benzaldehyde, and how can reaction conditions be optimized?

Answer: A common approach involves Friedel-Crafts alkylation or coupling reactions. For example, describes optimizing solvent systems (e.g., dichloromethane with K₂CO₃) to achieve quantitative yields in analogous aldehyde syntheses . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for electrophilic substitution (as seen in for dialdehyde synthesis) .
  • Catalyst optimization : Lewis acids like AlCl₃ or FeCl₃ may facilitate alkylation of benzaldehyde derivatives.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures, per ’s assay protocols) ensures purity .

Q. What safety precautions are critical when handling this compound?

Answer: While specific toxicological data for this compound are limited, and provide guidelines for structurally similar aldehydes:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
  • Exposure response : Flush eyes with water for 15 minutes (if exposed) and wash skin with soap/water immediately .
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts .

Q. How can the purity of this compound be validated?

Answer:

  • Assay methods : Titration with hydroxylamine hydrochloride (as in ) quantifies aldehyde content via oxime formation .
  • Chromatography : HPLC or GC-MS with a polar stationary phase resolves impurities.
  • Spectroscopy : FT-IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (aldehyde proton ~9.8 ppm) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity and supramolecular interactions of this compound?

Answer:

  • DFT calculations : Predict electronic properties (e.g., frontier molecular orbitals) to identify reactive sites for electrophilic substitution or nucleophilic attack. highlights using ACD/Labs Percepta for physicochemical predictions .
  • Crystal packing analysis : Molecular dynamics simulations (e.g., using Materials Studio) model CH-π or hydrogen-bonding interactions, as observed in ’s X-ray structures .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer:

  • Multi-technique validation : Combine X-ray crystallography (for unambiguous bond lengths/angles) with solid-state NMR to address discrepancies in solution-state spectra .
  • Solvent effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding’s impact on chemical shifts.

Q. How do steric and electronic effects influence the compound’s application in macrocycle synthesis?

Answer:

  • Steric hindrance : The 4-chlorophenyl group may restrict [2+2] cyclocondensation with polyamines, favoring [1+1] products.
  • Electronic effects : The electron-withdrawing Cl atom activates the benzaldehyde moiety for nucleophilic addition, as seen in ’s macrocycle syntheses .
  • Optimization table :
Entry SolventCatalystYield (%)Notes
1DCMK₂CO₃98Fast reaction, high purity
2DMFNone75Slow kinetics, side products

(Adapted from ’s solvent optimization data) .

Q. What are the challenges in characterizing weak intermolecular interactions in crystalline this compound?

Answer:

  • X-ray crystallography : Resolves CH-π interactions (3.1–3.5 Å) and hydrogen bonds (e.g., O···H distances ~2.8 Å), as shown in .
  • Hirshfeld surface analysis : Quantifies interaction types (e.g., π-stacking vs. van der Waals) using CrystalExplorer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.